molecular formula C7H13ClN2O2 B2690434 hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride CAS No. 907611-38-5

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride

Cat. No.: B2690434
CAS No.: 907611-38-5
M. Wt: 192.64
InChI Key: TWLCHWNFVCWARP-UHFFFAOYSA-N
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Description

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride is a chemical compound with a complex structure that includes a hexahydropyrazino ring fused with an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with an oxazinone precursor in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various diseases due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its use, such as in therapeutic applications or chemical synthesis .

Comparison with Similar Compounds

Hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hydrochloride can be compared with similar compounds like:

Properties

IUPAC Name

1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c10-7-5-11-4-6-3-8-1-2-9(6)7;/h6,8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLCHWNFVCWARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COCC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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